N-{2-methoxy-4-[(phenoxyacetyl)amino]phenyl}-2-(morpholin-4-yl)acetamide
Overview
Description
N-{2-methoxy-4-[(phenoxyacetyl)amino]phenyl}-2-(morpholin-4-yl)acetamide is a synthetic organic compound that belongs to the class of phenoxy acetamides This compound is characterized by its complex molecular structure, which includes a methoxy group, a phenoxyacetyl group, and a morpholinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-methoxy-4-[(phenoxyacetyl)amino]phenyl}-2-(morpholin-4-yl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Phenoxyacetyl Intermediate: The initial step involves the reaction of phenoxyacetic acid with thionyl chloride to form phenoxyacetyl chloride.
Amidation Reaction: The phenoxyacetyl chloride is then reacted with 2-amino-4-methoxyphenol to form the phenoxyacetyl amide intermediate.
Morpholine Addition: The final step involves the reaction of the phenoxyacetyl amide intermediate with morpholine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, precise control of reaction conditions (temperature, pressure, and pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{2-methoxy-4-[(phenoxyacetyl)amino]phenyl}-2-(morpholin-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The phenoxyacetyl group can be reduced to form a phenyl group.
Substitution: The morpholinyl group can be substituted with other amines or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions can be carried out using reagents like alkyl halides and acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of reduced phenyl derivatives.
Substitution: Formation of substituted amide derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{2-methoxy-4-[(phenoxyacetyl)amino]phenyl}-2-(morpholin-4-yl)acetamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxyphenyl)-2-phenoxyacetamide
- N-(4-methoxyphenyl)-2-phenoxyacetamide
- N-(4-methoxybenzyl)-2-phenoxyacetamide
Uniqueness
N-{2-methoxy-4-[(phenoxyacetyl)amino]phenyl}-2-(morpholin-4-yl)acetamide is unique due to the presence of the morpholinyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other phenoxy acetamide derivatives and contributes to its specific interactions with molecular targets.
Properties
IUPAC Name |
N-[2-methoxy-4-[(2-phenoxyacetyl)amino]phenyl]-2-morpholin-4-ylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O5/c1-27-19-13-16(22-21(26)15-29-17-5-3-2-4-6-17)7-8-18(19)23-20(25)14-24-9-11-28-12-10-24/h2-8,13H,9-12,14-15H2,1H3,(H,22,26)(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPRZFXIMROUKMN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)COC2=CC=CC=C2)NC(=O)CN3CCOCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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